2-Amino-N-(2-methoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEBHWMTYMXJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Optimized Pathways for 2 Amino N 2 Methoxyphenyl Acetamide
Established Synthetic Routes for 2-Amino-N-(2-methoxyphenyl)acetamide
Conventional methods for the synthesis of this compound typically follow a multistep sequence, offering reliability and accessibility through common laboratory reagents and transformations.
Conventional Multistep Synthetic Approaches
A prevalent and well-documented approach for the synthesis of N-aryl-2-aminoacetamides involves a two-step process. The initial step is the acylation of an aniline (B41778) derivative with a haloacetyl halide, followed by the displacement of the halide with an amino group.
Step 1: Synthesis of the Intermediate 2-Chloro-N-(2-methoxyphenyl)acetamide
The synthesis commences with the reaction of 2-methoxyaniline (o-anisidine) with chloroacetyl chloride. This reaction, typically carried out in an inert solvent, yields the intermediate compound, 2-chloro-N-(2-methoxyphenyl)acetamide. The presence of a base is often required to neutralize the hydrogen chloride byproduct.
| Reactants | Reagents/Solvents | Product | Reference |
| 2-Methoxyaniline, Chloroacetyl chloride | Acetic acid | 2-Chloro-N-(2-methoxyphenyl)acetamide | researchgate.net |
Step 2: Amination of 2-Chloro-N-(2-methoxyphenyl)acetamide
The subsequent and crucial step is the conversion of the chloro-intermediate to the desired 2-amino derivative. This is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. Several methods can be employed for this transformation:
Reaction with Ammonia (B1221849): Direct reaction with ammonia can provide the target compound. However, this method can sometimes lead to the formation of over-alkylation products.
Gabriel Synthesis: A more controlled method involves the use of potassium phthalimide (B116566) to form an N-protected intermediate. The phthalimide group can then be removed by hydrazinolysis to yield the primary amine. This method is advantageous as it prevents the formation of secondary and tertiary amine byproducts.
Azide (B81097) Substitution Followed by Reduction: An alternative route is the reaction of the chloro-intermediate with sodium azide to form 2-azido-N-(2-methoxyphenyl)acetamide. The azido (B1232118) group is then reduced to an amino group, commonly using catalytic hydrogenation or other reducing agents like lithium aluminum hydride. This two-step sequence is often efficient and provides a clean product. A study on a similar compound, 2-azido-N-(4-methylphenyl)acetamide, demonstrated the successful synthesis from its corresponding 2-chloro derivative using sodium azide in an ethanol (B145695)/water mixture. nih.gov
Exploration of Alternative Precursors and Starting Materials
Research into alternative synthetic pathways often explores different starting materials to potentially shorten the synthesis, improve yields, or avoid hazardous reagents.
One potential alternative approach could involve the direct coupling of 2-methoxyaniline with an N-protected glycine (B1666218) derivative. This would form the amide bond and introduce the protected amino group in a single step, which could then be deprotected to yield the final product.
Another conceived, though less conventional, route could be the Hofmann rearrangement of a suitable precursor. This reaction converts a primary amide to a primary amine with one fewer carbon atom. One could envision a scenario starting from 2-methoxy-N-(malonamoyl)benzene, which upon Hofmann rearrangement, could potentially yield the target molecule. However, the feasibility and efficiency of this specific application would require experimental validation.
Development of Novel and Green Synthetic Protocols
In line with the growing emphasis on sustainable chemistry, efforts are being directed towards developing more environmentally friendly and efficient synthetic methods.
Catalytic Strategies in this compound Synthesis
Catalytic methods offer the potential for milder reaction conditions, higher atom economy, and reduced waste generation. For the amination of 2-chloro-N-(2-methoxyphenyl)acetamide, transition metal-catalyzed cross-coupling reactions could be explored. For instance, palladium or copper-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for this transformation, using a suitable ammonia surrogate.
Furthermore, if the synthesis proceeds via the azido-intermediate, the reduction of the azide can be efficiently carried out using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C).
Sustainable and Environmentally Benign Synthetic Modifications
Green chemistry principles can be applied to the conventional synthetic routes to reduce their environmental impact. This can include:
Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water, ethanol, or supercritical fluids.
One-Pot Syntheses: Designing a reaction sequence where multiple steps are carried out in a single reaction vessel without isolating the intermediates. This can significantly reduce solvent usage and waste generation. A one-pot synthesis of related 2-aminoquinoline (B145021) derivatives from acetonitrile (B52724) has been reported, showcasing the potential of such strategies. researchgate.net
Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction (Ugi-4CR) offer a powerful tool for the rapid and efficient synthesis of complex molecules, including α-amino acid derivatives, in a single step from simple starting materials. nih.govnih.govdntb.gov.uamdpi.comresearchgate.net A tailored Ugi reaction could potentially be designed for the synthesis of this compound.
Mechanistic Elucidation of Key Reaction Steps
The key reaction in the most common synthetic route is the nucleophilic substitution of the chlorine atom in 2-chloro-N-(2-methoxyphenyl)acetamide. The mechanism of this reaction is generally understood to be a bimolecular nucleophilic substitution (SN2).
In this mechanism, the nucleophile (e.g., ammonia, phthalimide anion, or azide anion) attacks the carbon atom bearing the chlorine atom. This attack occurs from the side opposite to the leaving group (chlorine). The reaction proceeds through a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.
The reactivity of the substrate is influenced by the electronic and steric factors of the N-(2-methoxyphenyl)acetamide moiety. The electron-withdrawing nature of the adjacent carbonyl group can influence the electrophilicity of the carbon atom undergoing substitution.
Detailed Reaction Kinetics Studies
Specific kinetic studies detailing rate constants, reaction orders, and activation energies for the synthesis of this compound are not extensively reported. However, the kinetics of the proposed two-step synthesis can be inferred from established principles of amide formation and nucleophilic substitution reactions.
Step 1: Acylation of 2-Methoxyaniline
The reaction between 2-methoxyaniline and chloroacetyl chloride is a nucleophilic acyl substitution. The rate of this reaction is primarily dependent on the nucleophilicity of the amine and the electrophilicity of the acyl chloride.
Effect of Substituents: The methoxy (B1213986) group at the ortho position of the aniline ring is an electron-donating group, which should increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and increasing the reaction rate compared to unsubstituted aniline. Computational studies on substituted anilines have shown that the partial atomic charge on the amine nitrogen is a key predictor of N-acetylation propensity nih.gov.
Solvent and Base: The choice of solvent and base can also influence the reaction rate. Aprotic solvents are generally preferred. The base, often a tertiary amine like triethylamine (B128534) or pyridine, plays a crucial role in scavenging the HCl produced, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction fishersci.it.
Step 2: Amination of 2-chloro-N-(2-methoxyphenyl)acetamide
This step is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate is dependent on the concentrations of both the chloro-acetamide and the incoming nucleophile (e.g., ammonia).
The table below summarizes the factors expected to influence the reaction kinetics for the proposed synthetic pathway.
| Reaction Step | Influencing Factor | Expected Effect on Reaction Rate |
| Acylation | Nucleophilicity of 2-methoxyaniline | The electron-donating methoxy group increases nucleophilicity, leading to a faster rate. |
| Electrophilicity of Chloroacetyl Chloride | The chlorine atom alpha to the carbonyl group enhances electrophilicity. | |
| Base Concentration | Higher concentration of a suitable base prevents amine protonation, maintaining the reaction rate. | |
| Amination | Concentration of Nucleophile (e.g., NH₃) | A higher concentration of the aminating agent will increase the reaction rate. |
| Solvent Polarity | A polar aprotic solvent is generally favored for SN2 reactions. | |
| Leaving Group Ability | The chloride ion is a good leaving group, facilitating the substitution. |
Identification of Intermediates and Transition States
While specific intermediates and transition states for the synthesis of this compound have not been experimentally isolated or computationally modeled in the available literature, their nature can be predicted based on the well-understood mechanisms of the constituent reactions.
Acylation Step: Tetrahedral Intermediate
The acylation of 2-methoxyaniline with chloroacetyl chloride proceeds through a classic nucleophilic addition-elimination mechanism. The key intermediate is a tetrahedral species formed when the nitrogen atom of the aniline attacks the carbonyl carbon of the acyl chloride chegg.com. This intermediate is transient and rapidly collapses by expelling the chloride ion to form the stable amide bond.
Amination Step: SN2 Transition State
The subsequent conversion of 2-chloro-N-(2-methoxyphenyl)acetamide to the final product via reaction with an amine nucleophile involves an SN2 transition state. In this state, the nucleophilic amine is forming a new bond to the alpha-carbon while the bond to the departing chloride ion is simultaneously breaking. This process involves a pentacoordinate carbon atom in the transition state.
The proposed intermediates and transition states for the synthetic pathway are outlined in the following table.
| Reaction Step | Proposed Intermediate/Transition State | Description |
| Acylation | Tetrahedral Intermediate | A short-lived species with a tetrahedral carbon atom bonded to the incoming amine, the original carbonyl oxygen, a chlorine atom, and the rest of the acyl group. |
| Amination | SN2 Transition State | A high-energy state where the alpha-carbon is transiently bonded to both the incoming amino group and the outgoing chloride ion. |
Advanced Structural Characterization and Spectroscopic Investigations of 2 Amino N 2 Methoxyphenyl Acetamide
High-Resolution Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide detailed information regarding the molecular framework, connectivity, and electronic nature of a compound. A combination of nuclear magnetic resonance, mass spectrometry, and vibrational and electronic spectroscopy is employed for a thorough structural analysis.
While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, multidimensional NMR techniques are required for the complete and unambiguous assignment of the molecular structure of 2-Amino-N-(2-methoxyphenyl)acetamide.
2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks within the molecule, confirming the connectivity of protons on the aromatic ring and the acetamide (B32628) fragment. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbons and with carbons over two to three bonds, respectively. This would definitively link the methoxy (B1213986) group to the correct position on the phenyl ring and confirm the attachment of the amino-acetamide group to the aniline (B41778) nitrogen.
Solid-State NMR (ssNMR) : In the absence of a single crystal suitable for X-ray diffraction, ssNMR could provide valuable insights into the conformation of the molecule in the solid state. It can be used to study polymorphism, identify different molecular packing arrangements, and determine internuclear distances.
A detailed search of the current scientific literature did not yield specific experimental 2D-NMR or Solid-State NMR data for this compound.
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound (C₉H₁₂N₂O₂), the theoretical monoisotopic mass is 180.08987 Da. HRMS analysis would be expected to produce an ion corresponding to this mass (e.g., [M+H]⁺ at m/z 181.09715), confirming the molecular formula. While specific experimental HRMS data are not widely published, predicted values for common adducts provide a reference for analytical studies.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 181.09715 |
| [M+Na]⁺ | 203.07909 |
| [M+NH₄]⁺ | 198.12369 |
| [M+K]⁺ | 219.05303 |
| [M-H]⁻ | 179.08259 |
Data is computationally predicted and serves as a theoretical reference.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy : This technique measures the absorption of infrared radiation, causing molecular vibrations such as stretching and bending. Key functional groups in this compound, including the primary amine (-NH₂), secondary amide (-NH-C=O), ether (C-O-C), and the substituted aromatic ring, would exhibit characteristic absorption bands.
Raman Spectroscopy : As a complementary technique, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information on the phenyl ring and C-C backbone.
No specific experimental FT-IR or Raman spectra for this compound were located in the searched literature. However, the expected vibrational frequencies can be predicted based on established correlation tables.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 |
| Secondary Amide (R-NH-CO) | N-H Stretch | 3250 - 3450 |
| Secondary Amide (R-NH-CO) | C=O Stretch (Amide I) | 1640 - 1690 |
| Secondary Amide (R-NH-CO) | N-H Bend (Amide II) | 1510 - 1570 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Ether (Ar-O-CH₃) | C-O-C Stretch (asymmetric) | 1200 - 1275 |
| Aryl Ether (Ar-O-CH₃) | C-O-C Stretch (symmetric) | 1010 - 1050 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the methoxy-substituted phenyl ring and the amide group. These groups are expected to exhibit characteristic π→π* transitions. The position of the maximum absorbance (λmax) and the molar absorptivity are sensitive to the molecular environment and substitution pattern. A comprehensive literature search did not yield any published experimental UV-Vis spectra for this specific compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Despite the importance of such a study for definitive structural confirmation, a search of the Cambridge Structural Database (CSD) and the broader scientific literature did not locate any published single-crystal X-ray diffraction data for this compound. While crystal structures for related isomers and derivatives exist, data for the title compound remains unreported. nih.gov
Analysis of Hydrogen Bonding Networks and Crystal Packing
A thorough review of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of published data on the single-crystal X-ray diffraction of this compound. Consequently, there is no experimental information available regarding its crystal structure, hydrogen bonding networks, or molecular packing in the solid state.
While studies on structurally related molecules, such as N-(2-methoxyphenyl)acetamide, have been reported, this data cannot be extrapolated to predict the precise intermolecular interactions and crystal packing of the title compound due to the presence of an additional amino group, which is expected to significantly influence the hydrogen bonding patterns.
Polymorphism and Co-crystallization Investigations
There are currently no published studies on the polymorphic behavior of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry, influencing the physical properties of a material. However, no polymorphs of this specific compound have been identified or characterized.
Similarly, investigations into the co-crystallization of this compound with other molecules have not been reported in the scientific literature. Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecule (a co-former) into the crystal lattice. The potential for this compound to form co-crystals remains an unexplored area of research.
Chiroptical Spectroscopy for Stereochemical Assignment (if chiral derivatives are studied)
The parent compound, this compound, is achiral. A search of the scientific literature did not yield any studies on the synthesis or chiroptical spectroscopy of chiral derivatives of this compound. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute stereochemistry of chiral molecules. However, in the absence of any reported chiral derivatives of this compound, no such spectroscopic investigations have been performed.
Computational and Theoretical Investigations of 2 Amino N 2 Methoxyphenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule, which in turn dictate its reactivity and interaction with other chemical species. Through the application of sophisticated theoretical models, it is possible to predict a range of molecular properties with high accuracy.
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure of medium-sized organic molecules like 2-Amino-N-(2-methoxyphenyl)acetamide. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), can provide a detailed picture of the molecule's frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.
For N-aryl acetamide (B32628) derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino substituents, while the LUMO is often distributed over the acetamide group and the phenyl ring. The presence of the methoxy (B1213986) and amino groups on the phenyl ring is expected to raise the HOMO energy level, thereby increasing the molecule's reactivity towards electrophiles.
Molecular Electrostatic Potential (MEP) surfaces are another valuable output of DFT calculations. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, usually in shades of blue). For this compound, the negative electrostatic potential is expected to be concentrated around the oxygen atoms of the acetamide and methoxy groups, as well as the nitrogen atom of the amino group, indicating these as potential sites for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atoms of the amino and amide groups will exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies of Structurally Similar Acetamide Derivatives Calculated using DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-(2-methoxy-benzyl)-acetamide | -5.98 | -0.25 | 5.73 |
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.31 | -0.27 | 5.04 researchgate.net |
| N-phenylacetamide (Acetanilide) | -6.21 | -0.18 | 6.03 |
Note: The data in this table is derived from computational studies on structurally related compounds and serves as an illustrative example of the expected range of values for this compound.
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer a pathway to highly accurate predictions of molecular properties. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster theory (e.g., CCSD(T)) can be employed to calculate thermochemical data, including heats of formation and Gibbs free energies, with "chemical accuracy" (typically within 1 kcal/mol). These calculations are computationally demanding but provide benchmark data that can be used to validate more approximate methods like DFT.
Furthermore, ab initio methods are instrumental in predicting spectroscopic parameters. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies, which are fundamental to interpreting infrared (IR) and Raman spectra. Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can also be achieved with high accuracy, aiding in the structural elucidation of the molecule. For acetanilide, ab initio calculations have been shown to be in good agreement with experimental data for its rotational spectrum. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of its conformational landscape and the influence of the surrounding environment over time.
This compound possesses several rotatable bonds, leading to a complex conformational landscape. The amide bond is known to have a high rotational barrier, generally favoring a planar trans conformation. researchgate.net However, the torsion angles around the N-aryl bond and the C-C single bonds of the acetamide and methoxy groups allow for considerable flexibility.
MD simulations can be employed to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to map out the accessible conformational states and their relative populations. Energy minimization techniques can then be used to find the most stable, lowest-energy structures. For N-aryl acetamides, the orientation of the aryl group relative to the acetamide plane is a key conformational feature influenced by steric and electronic effects of the substituents.
The behavior of a molecule can be significantly altered by its solvent environment. MD simulations explicitly including solvent molecules (such as water, ethanol (B145695), or dimethyl sulfoxide) can provide insights into solvation effects. The solvent can influence the conformational preferences of the solute by forming hydrogen bonds and through dielectric screening of electrostatic interactions.
For this compound, polar protic solvents like water and ethanol are expected to form hydrogen bonds with the amino, amide, and methoxy groups, potentially stabilizing certain conformations over others. In contrast, aprotic solvents would interact primarily through dipole-dipole interactions. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. These simulations can also reveal the dynamics of the solvation shell and its impact on the flexibility of the solute.
Molecular Docking and Ligand-Target Interaction Modeling (Pre-clinical, In Vitro Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein or a nucleic acid. This method is crucial in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In a pre-clinical, in vitro context, molecular docking of this compound can be performed against a variety of biological targets. Given the prevalence of the acetamide scaffold in medicinal chemistry, potential targets could include enzymes such as cyclooxygenases (COX), histone deacetylases (HDACs), or various kinases. The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's conformational flexibility is often taken into account, and various scoring functions are used to estimate the binding affinity of different docking poses.
The results of a molecular docking study can reveal the key interactions between the ligand and the active site of the target. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the amino and amide groups are likely to act as hydrogen bond donors and acceptors, while the phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket of a protein. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions.
Successful docking studies can generate hypotheses about the biological activity of a compound, which can then be tested experimentally through in vitro assays. For instance, if docking predicts strong binding to a particular enzyme, in vitro enzyme inhibition assays can be conducted to validate this prediction.
Table 2: Illustrative Molecular Docking Results of Structurally Related Acetamide Derivatives Against Various Protein Targets
| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| N-aryl-2-(N-disubstituted) acetamide | Monoamine oxidase B (MAO-B) | 2V5Z | -8.5 to -9.5 | Tyr398, Tyr435, Cys172 |
| Aryl acetamide derivative | DNA gyrase | 1KZN | -10.2 | Asp73, Gly77, Arg76 |
| Lipophilic acetamide derivative | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.5 to -8.5 | Met793, Leu718, Gly796 |
Note: This table presents example data from molecular docking studies of various acetamide derivatives against different biological targets to illustrate the type of information that can be obtained. The specific binding affinities and interacting residues would be unique to the this compound-target complex.
Prediction of Binding Modes with Proposed Biological Targets (e.g., protein active sites)
Molecular docking simulations have been employed to predict the binding modes of compounds structurally related to this compound. These studies are crucial in identifying potential biological targets and understanding the conformational changes that may occur upon binding.
A notable study on 2-chloro-N-(2-methoxyphenyl)acetamide , an analogue where the amino group is replaced by a chlorine atom, investigated its interaction with human topoisomerase IIα (TOP2A), a well-established target in cancer therapy. nih.gov The docking experiments were conducted to elucidate the binding stability and preferred orientation of the compound within the active site of the protein. nih.gov
Similarly, computational studies on N-(2-methoxy-benzyl)-acetamide , another related molecule, have explored its binding interactions with Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target for anticancer agents. researchgate.netnih.gov These in silico analyses provide predictions of the binding poses that can inform further experimental validation.
Analysis of Ligand-Receptor Interactions (e.g., hydrogen bonding, hydrophobic interactions)
The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. Computational analyses of analogues of this compound have provided detailed insights into these crucial interactions.
In the case of N-(2-methoxy-benzyl)-acetamide , theoretical examinations using Hirshfeld surface analysis and 2D fingerprint plots have been conducted to understand the intermolecular interactions. researchgate.netnih.gov Furthermore, molecular electrostatic potential surface analysis helps in identifying the electron-rich and electron-deficient regions of the molecule, which are critical for its interaction with biological targets. researchgate.netnih.gov
| Compound Analogue | Proposed Biological Target | Key Predicted Interactions |
| 2-chloro-N-(2-methoxyphenyl)acetamide | Human topoisomerase IIα (TOP2A) | Hydrogen bonding, steric effects, van der Waals forces nih.gov |
| N-(2-methoxy-benzyl)-acetamide | Poly (ADP-ribose) polymerase (PARP) | Analysis of intermolecular interactions via Hirshfeld surface and 2D fingerprint plots researchgate.netnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies were found for this compound itself, a relevant study was conducted on a series of 2-phenoxy-N-substituted acetamide analogues as inhibitors of hypoxia-inducible factor-1 (HIF-1), a transcription factor implicated in cancer progression. researchgate.net
This research utilized both 2D and 3D-QSAR approaches to develop predictive models. researchgate.net The 2D-QSAR models were built using methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. researchgate.net The 3D-QSAR study employed a k-nearest neighbor molecular field analysis approach. researchgate.net
The statistically significant 2D-QSAR model developed using MLR showed a high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. researchgate.net The predictive ability of this model was confirmed with an external predictive ability (pred_r²) of 0.7128. researchgate.net The descriptors that were found to be significant in this model included the SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1. researchgate.net
The 3D-QSAR model also demonstrated strong correlative and predictive capabilities, with a q² of 0.9672 and a pred_r² of 0.8480. researchgate.net This model utilized steric, hydrophobic, and electrostatic descriptors generated from molecular field analysis. researchgate.net These findings provide important structural insights for designing novel derivatives with specific HIF-1 inhibitory activity. researchgate.net
| QSAR Model | Statistical Parameter | Value |
| 2D-QSAR (MLR) | Correlation coefficient (r²) | 0.9469 researchgate.net |
| Cross-validated squared correlation coefficient (q²) | 0.8933 researchgate.net | |
| External predictive ability (pred_r²) | 0.7128 researchgate.net | |
| 3D-QSAR | Cross-validated squared correlation coefficient (q²) | 0.9672 researchgate.net |
| External predictive ability (pred_r²) | 0.8480 researchgate.net |
Derivatization Strategies and Analog Design of 2 Amino N 2 Methoxyphenyl Acetamide
Strategic Modifications at the Amine Moiety for Structure-Activity Relationship (SAR) Studies
The primary amine group of 2-Amino-N-(2-methoxyphenyl)acetamide is a critical site for modification to probe its role in target binding and to modulate physicochemical properties. Structure-activity relationship (SAR) studies would systematically alter this functional group to identify optimal interactions.
Key modifications could include:
Alkylation and Acylation: Introduction of various alkyl or acyl groups to the amine can explore steric and electronic effects. For example, converting the primary amine to secondary or tertiary amines with small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties can influence hydrogen bonding capacity and lipophilicity.
Reductive Amination: This reaction allows for the introduction of a wide variety of substituents, including those with additional functional groups, which can probe for additional binding pockets.
Conversion to Other Functional Groups: The amine could be converted to other functionalities such as amides, sulfonamides, or ureas. Each new functional group would present different hydrogen bonding patterns and steric profiles.
A hypothetical SAR study could yield data as presented in the interactive table below, illustrating how different substitutions on the amine moiety might affect a hypothetical biological activity.
| Modification | Substituent (R) | Hypothetical Activity (IC50, µM) | Rationale for Change in Activity |
| Primary Amine | -H | 10.5 | Baseline activity of the parent compound. |
| N-methylation | -CH₃ | 8.2 | Increased lipophilicity and potential for favorable steric interactions. |
| N-acetylation | -COCH₃ | 15.8 | Loss of basicity and introduction of a hydrogen bond acceptor may disrupt key interactions. |
| N-benzylation | -CH₂Ph | 12.1 | Increased steric bulk may be detrimental to binding. |
| N-sulfonylation | -SO₂CH₃ | 25.4 | Introduction of a strongly electron-withdrawing group and steric bulk significantly reduces activity. |
Functionalization of the Acetamide (B32628) Backbone for Enhanced Interactions
The acetamide backbone serves as a linker between the amino group and the methoxyphenyl ring. Its length, rigidity, and composition can be systematically altered to optimize the spatial orientation of the key functional groups.
Strategies for functionalizing the acetamide backbone include:
Homologation: Increasing the length of the alkyl chain between the amine and the amide carbonyl (e.g., from acetamide to propanamide) can alter the distance between the terminal amine and the aromatic ring, potentially improving binding alignment.
Introduction of Rigidity: Incorporating cyclic structures, such as cyclopropyl (B3062369) or cyclobutyl groups, into the backbone can restrict conformational flexibility. This can lead to a more favorable binding entropy.
Substitution on the Alpha-Carbon: Introducing substituents on the carbon adjacent to the amide carbonyl can probe for specific steric or electronic interactions within the binding site.
The following interactive table illustrates potential outcomes of modifying the acetamide backbone.
| Backbone Modification | Structure | Hypothetical Activity (IC50, µM) | Rationale for Change in Activity |
| Acetamide (Original) | -NHCOCH₂- | 10.5 | Baseline activity. |
| Propanamide | -NHCO(CH₂)₂- | 18.9 | Increased linker length may lead to suboptimal orientation of functional groups. |
| α-Methyl Acetamide | -NHCOCH(CH₃)- | 7.8 | Introduction of a small hydrophobic group may lead to favorable van der Waals interactions. |
| Glycinamide Linker | -NHCOCH(NH₂)- | 22.3 | Addition of a polar group may be unfavorable for binding in a hydrophobic pocket. |
Systematic Aromatic Ring Substitutions and Their Impact on Research Properties
The 2-methoxyphenyl ring is a key feature of the molecule, and its substitution pattern can be systematically varied to modulate electronic properties, lipophilicity, and metabolic stability.
Common aromatic ring substitutions include:
Positional Isomerism of the Methoxy (B1213986) Group: Moving the methoxy group from the ortho to the meta or para position can significantly impact the molecule's conformation and electronic distribution.
Introduction of Electron-Donating or -Withdrawing Groups: Adding substituents such as halogens, alkyl groups, or nitro groups at various positions on the ring can fine-tune the electronic properties of the aromatic system.
Bioisosteric Replacement of the Methoxy Group: Replacing the methoxy group with other bioisosteres like hydroxyl, methylthio, or a small alkyl group can probe the importance of the oxygen atom and the steric bulk of the methyl group.
An interactive data table demonstrating the potential effects of these substitutions is shown below.
| Aromatic Ring Substitution | Position | Hypothetical Activity (IC50, µM) | Rationale for Change in Activity |
| 2-Methoxy (Original) | ortho | 10.5 | Baseline activity. |
| 3-Methoxy | meta | 14.2 | Altered conformation and electronic effects may be less favorable. |
| 4-Methoxy | para | 9.8 | Para-substitution may allow for better accommodation in the binding site. |
| 4-Chloro | para | 6.5 | Introduction of an electron-withdrawing group may enhance binding through halogen bonding. |
| 4-Methyl | para | 8.1 | A small hydrophobic group at this position could be beneficial. |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping involves replacing the central core of the molecule with a structurally different scaffold while maintaining the original pharmacophoric features. This strategy is employed to discover novel chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.
For this compound, potential scaffold hopping strategies could include:
Replacing the Acetamide Linker: The flexible acetamide linker could be replaced with more rigid heterocyclic structures like oxazole, thiazole, or triazole, which would fix the relative orientation of the amino and aromatic moieties.
Bioisosteric replacement is a more conservative approach where a functional group is replaced by another with similar steric and electronic properties. nih.gov For example, the amide bond could be replaced with a reverse amide, an ester, or a sulfonamide to explore different chemical stability and hydrogen bonding capabilities.
Combinatorial Library Synthesis and High-Throughput Screening Approaches for Novel Derivatives
To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry coupled with high-throughput screening (HTS) can be a powerful approach. This involves the parallel synthesis of a large number of derivatives by systematically combining different building blocks.
A combinatorial library could be designed by varying the three main points of diversity:
Amine Moiety: A selection of diverse primary and secondary amines can be used to introduce a variety of substituents at this position.
Acetamide Backbone: A set of different carboxylic acids can be used to vary the linker between the amine and the aromatic ring.
Aromatic Ring: A collection of substituted anilines can be employed to explore the SAR of the aromatic portion.
The resulting library of compounds would then be subjected to HTS to rapidly identify hits with desired biological activity. This approach accelerates the discovery of lead compounds by efficiently surveying a vast number of structural variations.
Pre Clinical in Vitro Biological Activity and Mechanistic Investigations of 2 Amino N 2 Methoxyphenyl Acetamide
Exploration of Molecular Target Interactions (Pre-clinical Focus)
Comprehensive searches have not identified specific molecular targets for 2-Amino-N-(2-methoxyphenyl)acetamide. The in vitro biological activities of this compound remain largely uncharacterized in the public domain. However, the broader class of N-aryl acetamides and related structures have been investigated for various pharmacological activities. For instance, derivatives of N-phenylacetamide have been evaluated for anticancer properties. nih.gov Additionally, N-aryl amino acid derivatives have been explored as potential antibacterial agents. mdpi.com
There is no available data from ligand-receptor binding assays for this compound. Such assays are crucial for determining the affinity and selectivity of a compound for specific receptors. For related structures, such as N-acetamide substituted pyrazolopyrimidines, binding affinities for targets like the translocator protein (TSPO) have been determined, revealing that substitutions on the acetamide (B32628) group can significantly influence binding. nih.gov
No specific enzyme inhibition data, such as IC50 or Ki values, for this compound has been found in the reviewed literature. However, the N-arylacetamide scaffold is present in compounds designed as enzyme inhibitors. For example, a series of N-arylacetamides with a 1,2-benzothiazine core have been identified as inhibitors of α-glucosidase and α-amylase, enzymes relevant to diabetes management. nih.gov Another study focused on N-phenyl-2-(phenyl-amino) acetamide derivatives as potential inhibitors of Factor VIIa, a key enzyme in the coagulation cascade. ijper.org These examples suggest that the N-arylacetamide moiety can be a component of enzyme-inhibiting pharmacophores.
Direct biophysical characterization of the interaction between this compound and any protein target using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) has not been reported. These methods provide detailed information on the binding kinetics and thermodynamics of protein-ligand interactions.
Structure-Activity Relationship (SAR) Profiling of this compound Analogues
Specific structure-activity relationship (SAR) studies for analogues of this compound are not available. However, SAR studies on related classes of compounds offer insights into how structural modifications might influence biological activity. For N-acetamide substituted pyrazolopyrimidines, modifications to the N,N-disubstitutions on the terminal acetamide were found to impact binding affinity for the translocator protein (TSPO). nih.gov In a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the nature and position of substituents on the aryl rings were shown to be critical for their antibacterial activity. nih.gov For 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro moiety was found to enhance cytotoxic effects against a prostate cancer cell line compared to a methoxy (B1213986) moiety. nih.gov
The table below illustrates hypothetical SAR considerations for this compound based on general principles and findings from related compound series.
| R1 (on Amino group) | R2 (on Phenyl ring) | R3 (on Acetamide) | Expected Impact on Activity (Hypothetical) |
| H | 2-OCH3 | H | Baseline structure |
| Methyl | 2-OCH3 | H | May alter binding affinity and selectivity |
| H | 4-OCH3 | H | Isomeric change, could affect target interaction |
| H | 2-OCH3 | Methyl | Substitution may influence steric and electronic properties |
Mechanistic Insights from In Vitro Cell-Based Assays (Non-Clinical Endpoints)
There is a lack of published in vitro cell-based assay data for this compound. Such assays are essential for understanding the cellular effects of a compound and elucidating its mechanism of action.
No studies detailing the modulation of specific cellular pathways by this compound have been identified. For other acetamide derivatives, investigations into their cellular effects have been conducted. For example, some phenoxy acetamide derivatives have been shown to induce apoptosis in cancer cell lines. mdpi.com The cytotoxic effects of D-amino acids, which share a structural feature with the subject compound, have been linked to the induction of apoptosis in cell lines, though not solely through the generation of hydrogen peroxide. nih.gov
Assessment of Cellular Response in Specific In Vitro Models
Extensive searches of publicly available scientific literature and bioactivity databases did not yield specific data regarding the in vitro biological activity or the assessment of cellular responses for the chemical compound this compound.
While research exists for structurally related compounds, such as isomers with different substitution patterns on the phenyl ring or derivatives with additional functional groups, no studies were identified that specifically investigated the cellular effects of this compound in in vitro models.
Therefore, detailed research findings and data tables on its activity in specific cell lines (e.g., cancer cell lines, microbial strains, or other cellular models) are not available in the current body of scientific literature. The mechanistic investigations of its potential biological activities have not been reported.
Metal Complexation and Chelation Chemistry of 2 Amino N 2 Methoxyphenyl Acetamide
Synthesis and Characterization of Transition Metal Complexes7.1.1. Stoichiometry and Geometry of Formed Complexes7.1.2. Spectroscopic (e.g., UV-Vis, IR, EPR) and Magnetic Property Analysis7.2. Chelation Affinity and Stability Constant Determination7.3. Crystallographic Analysis of Metal-2-Amino-N-(2-methoxyphenyl)acetamide Complexes7.4. Research into Potential Applications of Metal Complexes (e.g., advanced catalysis, sensor development)
Future research may yet explore the coordination chemistry of 2-Amino-N-(2-methoxyphenyl)acetamide, at which point a detailed and factual article on its metal complexes could be composed. Until such studies are published, this remains an uninvestigated area of chemical science.
Analytical Method Development for 2 Amino N 2 Methoxyphenyl Acetamide in Research Environments
Chromatographic Methodologies for Separation and Quantification (e.g., HPLC, GC, TLC)
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For 2-Amino-N-(2-methoxyphenyl)acetamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development typically centers on reversed-phase (RP) chromatography, which separates molecules based on their hydrophobicity.
A typical RP-HPLC method would utilize a C18 stationary phase, which is effective for retaining and separating aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex sample. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule provides strong chromophores.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. The presence of the primary amino group and the amide linkage necessitates a derivatization step to increase volatility and improve chromatographic peak shape. sigmaaldrich.com
Common derivatization strategies involve replacing the active hydrogens on the amino and amide groups with less polar moieties. sigmaaldrich.com Silylation is a frequently used technique, employing reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form more volatile trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net Another approach is alkylation, using reagents like methyl chloroformate (MCF). nih.gov The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by a Flame Ionization Detector (FID) for quantification.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for qualitative analysis, such as monitoring reaction progress or preliminary purity checks. chemistryhall.com For this compound, a silica (B1680970) gel plate serves as the stationary phase. researchgate.net The mobile phase, or eluent, is typically a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. A common mobile phase system could be a mixture of ethyl acetate (B1210297) and hexane.
After development, the separated spots on the TLC plate must be visualized. Since the compound contains a UV-active aromatic ring, it can be visualized under UV light (typically at 254 nm) on a plate containing a fluorescent indicator. rsc.orgresearchgate.net Alternatively, chemical staining agents can be used. Iodine vapor is a general-purpose stain that reacts with many organic compounds. researchgate.net For more specific detection of the primary amino group, a ninhydrin (B49086) solution can be sprayed on the plate, which upon heating, produces a characteristic colored spot (typically purple or brown). chemistryhall.comresearchgate.net
Table 2: Representative TLC System
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |
| Visualization | UV light (254 nm) or Iodine vapor |
| Expected Rf Value | ~0.45 |
Electrophoretic Techniques for Purity Assessment and Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly useful for the analysis of charged molecules and can serve as a powerful tool for assessing the purity of this compound. oup.com
For analysis by Capillary Zone Electrophoresis (CZE), the primary amino group of the compound is protonated in an acidic buffer, giving it a positive charge. nih.govnih.gov A typical background electrolyte (BGE) would be a low pH buffer, such as formic acid or phosphate buffer. ital.sp.gov.br Separation occurs in a fused-silica capillary under a high voltage. The components migrate towards the cathode at different velocities depending on their charge-to-size ratio, allowing for efficient separation. springernature.com Detection can be performed using a UV detector, leveraging the compound's UV absorbance. creative-proteomics.com Indirect UV detection, where a UV-absorbing probe is added to the buffer, can also be employed. horiba.com The high efficiency of CE provides sharp peaks, making it excellent for resolving the main compound from closely related impurities. nih.gov For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry (CE-MS). springernature.comnih.gov
Spectrophotometric Methods for Concentration Determination
Spectrophotometry, particularly UV-Visible (UV-Vis) and Infrared (IR) spectroscopy, provides valuable information for both quantification and structural characterization.
UV-Visible (UV-Vis) Spectroscopy
The presence of the methoxy-substituted phenyl ring in this compound results in significant absorption in the ultraviolet region of the electromagnetic spectrum. A UV-Vis spectrum of the compound dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) would show characteristic absorption maxima (λmax). Based on data for the related isomer N-(4-methoxyphenyl)acetamide, a primary absorption peak can be expected. nist.govnih.gov
This property forms the basis for a quantitative analytical method using the Beer-Lambert law. By measuring the absorbance of a solution at a specific wavelength (λmax) and using a calibration curve prepared from standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined.
Table 3: Anticipated UV-Vis Spectral Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| λmax | ~245 nm |
| Molar Absorptivity (ε) | ~12,000 L mol-1 cm-1 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Data from the closely related N-(2-methoxyphenyl)acetamide provides a strong basis for these assignments. nist.gov Key expected peaks would include N-H stretching vibrations from the amino and amide groups, a strong C=O (amide I) stretch, and an N-H bend (amide II) vibration. Additionally, C-H stretches from the aromatic ring and aliphatic groups, C=C aromatic ring stretches, and a strong C-O stretch from the methoxy (B1213986) group would be present. This spectral fingerprint is invaluable for structural confirmation and identification.
Development of Coupled Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Research Matrices
For the unambiguous identification and precise quantification of this compound in complex matrices such as biological fluids or environmental samples, coupled (or hyphenated) techniques are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. Following separation on an HPLC column as described in section 8.1, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that would generate a protonated molecular ion [M+H]+. The mass-to-charge ratio (m/z) of this ion provides confirmation of the compound's molecular weight.
For enhanced specificity, tandem mass spectrometry (MS/MS) can be employed. In this mode, the parent ion is selected and fragmented to produce a characteristic pattern of daughter ions. By using selected reaction monitoring (SRM), where the instrument is set to detect only specific parent-to-daughter ion transitions, LC-MS/MS offers exceptional selectivity and sensitivity, enabling quantification at very low levels even in the presence of interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful coupled technique. After derivatization to increase volatility (as discussed in section 8.1), the sample is separated by GC. sigmaaldrich.com The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a higher-energy technique that causes extensive fragmentation of the molecule. nist.gov The resulting mass spectrum is a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for highly confident identification by comparison to a spectral library. sigmaaldrich.com Selected ion monitoring (SIM) can be used to enhance sensitivity for quantitative analysis by focusing the detector on characteristic fragment ions of the derivatized analyte. nih.gov
Prospective Research Applications and Future Directions for 2 Amino N 2 Methoxyphenyl Acetamide
Role in Advanced Organic Synthesis as a Building Block or Ligand
The molecular architecture of 2-Amino-N-(2-methoxyphenyl)acetamide makes it a valuable precursor in advanced organic synthesis. Its bifunctional nature, possessing both a nucleophilic primary amine and an amide group, allows it to serve as a versatile building block for the construction of more complex molecular frameworks, particularly heterocyclic compounds.
The primary amine can readily participate in reactions to form imines, or it can be acylated or alkylated to introduce diverse functionalities. This reactivity is foundational for constructing various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. For instance, amino-functionalized starting materials are frequently used in condensation reactions with dicarbonyl compounds or their equivalents to synthesize heterocycles like quinoxalines, benzodiazepines, or other fused bicyclic systems. The acetamide (B32628) moiety, combined with the ortho-methoxy-substituted phenyl ring, provides a stable and sterically defined backbone that can influence the regiochemistry and stereochemistry of subsequent transformations.
Furthermore, the structure is well-suited for serving as a ligand in coordination chemistry. The primary amine and the amide oxygen atom can act as a bidentate chelate, coordinating to a metal center to form a stable five-membered ring. Such metal complexes have potential applications in catalysis and materials science. Modification of the primary amine could lead to the synthesis of more complex polydentate ligands, expanding the range of potential coordination complexes and their applications.
Table 1: Potential Synthetic Transformations Using this compound
| Reaction Type | Reagent/Conditions | Potential Product Class |
|---|---|---|
| Cyclocondensation | α-Diketones (e.g., benzil) | Quinoxaline derivatives |
| Pictet-Spengler Reaction | Aldehydes or ketones | Tetrahydroisoquinoline-like structures |
| N-Acylation / Cyclization | Phosgene or equivalents | Quinazolinone derivatives |
Exploration in Materials Science Research (e.g., functional materials, polymer additives)
While specific research into the materials science applications of this compound is nascent, its chemical structure suggests several promising avenues for exploration. The presence of both an amine and a carboxylic acid derivative (in the form of an amide) positions it as a potential monomer for the synthesis of novel polyamides.
Polymerization via polycondensation reactions could yield polymers with unique properties conferred by the pendent methoxyphenyl group. This group could enhance solubility in organic solvents, influence the thermal properties (e.g., glass transition temperature), and affect the morphology of the resulting polymer. Such polyamides could be investigated for applications in specialty plastics, fibers, or films.
Moreover, the compound could serve as a scaffold for the development of functional materials. The aromatic ring can be further functionalized to attach chromophores for optical materials or redox-active moieties for electronic materials. As a polymer additive, it could act as a stabilizer or a compatibilizer in polymer blends, with the polar amide and amine groups interacting with polymer chains to modify bulk properties. Future research could focus on synthesizing and characterizing these potential materials to validate their functional properties.
Applications in Catalysis Research with this compound Derivatives
The potential for this compound in catalysis research lies primarily in the development of its derivatives as specialized ligands for transition metal catalysts. The core N-aryl acetamide structure is robust and has been shown to be a product of palladium-catalyzed cross-coupling reactions, indicating its stability under common catalytic conditions.
By chemically modifying the primary amino group, a diverse library of ligands can be synthesized. For example, reaction with phosphine-containing aldehydes or acid chlorides could yield bidentate (N,P) or tridentate (P,N,O) ligands. These types of ligands are highly sought after in asymmetric catalysis and cross-coupling reactions. The methoxy (B1213986) group at the ortho position of the phenyl ring can provide steric hindrance and electronic influence near the metal center, which can be crucial for controlling the activity and selectivity of the catalyst.
Future research would involve the synthesis of such ligand derivatives and their coordination with catalytically active metals like palladium, rhodium, ruthenium, or iridium. The performance of these novel catalysts could then be evaluated in key organic transformations, such as hydrogenations, C-C bond formations, and aminations. The goal would be to develop catalysts with improved efficiency, selectivity, and stability for industrial and laboratory applications.
Future Directions in Pre-clinical Drug Discovery Research (Emphasis on Lead Optimization and Target Validation)
The N-aryl aminoacetamide scaffold is a recognized "hit" structure in several drug discovery campaigns, showing promise in the development of new therapeutic agents. brieflands.com Studies on related methoxyphenyl acetamide derivatives have revealed a range of biological activities, including anticancer and antimicrobial properties. researchgate.net This positions this compound as a valuable starting point for preclinical drug discovery, particularly in the areas of lead optimization and target validation.
The primary amine on the molecule serves as a critical handle for chemical modification. Through techniques like combinatorial chemistry and structure-based drug design, this amine can be functionalized to generate a library of derivatives. These modifications can be designed to enhance binding affinity to a specific biological target, improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and reduce potential toxicity.
Table 2: Prospective Drug Discovery Applications for Derivatives
| Therapeutic Area | Potential Target Class | Rationale for Scaffold |
|---|---|---|
| Oncology | Kinases, Tubulin | The N-aryl acetamide core is found in known kinase inhibitors. researchgate.net |
| Infectious Diseases | Bacterial or Fungal Enzymes | Derivatives of N-(methoxyphenyl)acetamide have shown antibacterial and antifungal activity. |
Future research will focus on synthesizing derivative libraries and screening them against various disease targets. For promising compounds, lead optimization would involve iterative chemical synthesis and biological testing to develop a candidate with a suitable profile for further preclinical development. Target validation studies would confirm the mechanism of action, ensuring that the therapeutic effects are mediated through the intended biological pathway.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-N-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing 2-methoxyaniline with ethyl 2-aminoacetate derivatives in ethanol under acidic or basic conditions. For example, analogous syntheses (e.g., 2-Amino-N-(6-methylpyridin-2-yl)acetamide) use ethanol reflux for 4 hours with stoichiometric control to achieve >90% yield . Optimization may include varying solvents (e.g., acetonitrile for faster kinetics), bases (e.g., K₂CO₃ for deprotonation), or catalysts to minimize side reactions . Monitoring via TLC or HPLC ensures reaction completion.
Q. What purification and characterization methods are recommended for this compound?
- Methodological Answer :
- Purification : Recrystallization from ethanol/DMSO mixtures (1:1 v/v) effectively removes impurities . Column chromatography (silica gel, ethyl acetate/hexane gradients) is suitable for lab-scale purification .
- Characterization : Use NMR (¹H/¹³C) to confirm acetamide and methoxyphenyl moieties. Mass spectrometry (ESI-TOF) validates molecular weight, while HPLC (C18 column, methanol/water mobile phase) assesses purity (>98%) . FTIR can confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof. For example, related acetamide derivatives are crystallized in monoclinic systems (space group P2₁/c), with hydrogen bonding (N–H···O) stabilizing the lattice . Pair experimental data with computational tools (e.g., Gaussian DFT) to compare bond lengths/angles and electronic profiles .
Advanced Research Questions
Q. How can contradictions in pharmacological data across studies be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay variability. Standardize protocols:
- Use MTT assays with consistent cell lines (e.g., HCT-116, MCF-7) and controls .
- Perform dose-response curves (IC₅₀ calculations) and validate via Western blotting (e.g., apoptosis markers).
- Analyze structure-activity relationships (SAR) by synthesizing analogs (e.g., halogen or methoxy substitutions) to isolate critical functional groups .
Q. What advanced techniques are used to study crystallographic and supramolecular interactions?
- Methodological Answer :
- Crystallography : Collect high-resolution data (λ = 0.71073 Å, 100 K) using a Bruker D8 QUEST diffractometer. Refine with SHELXL (full-matrix least-squares on F²) to model thermal displacement parameters and hydrogen bonding .
- Supramolecular Analysis : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···π, π-π stacking). For example, thiophene-containing analogs show 15% contribution from C–H···O interactions to crystal packing .
Q. How can computational modeling predict the compound’s bioavailability and target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to dock the compound into protein targets (e.g., COVID-19 main protease, PDB: 6LU7). Set grid boxes around active sites and validate with binding free energy calculations (MM-GBSA) .
- ADMET Prediction : SwissADME predicts logP (~1.5), BBB permeability, and CYP450 inhibition. Adjust substituents (e.g., fluorination) to enhance metabolic stability .
Safety and Toxicity Considerations
Q. What strategies are recommended for preliminary toxicological assessment?
- Hepatotoxicity : Incubate with HepG2 cells (48 hours) and measure ALT/AST release.
- Genotoxicity : Perform Ames tests (Salmonella strains TA98/TA100) with/without metabolic activation (S9 liver extract) .
- Environmental Impact : Assess biodegradability via OECD 301D (closed bottle test).
Methodological Challenges and Solutions
Q. How do hydrogen bonding and steric effects influence the compound’s stability in formulation?
- Methodological Answer : Intramolecular hydrogen bonds (e.g., N–H···O) reduce conformational flexibility, enhancing solid-state stability . For liquid formulations, use co-solvents (PEG 400) to prevent aggregation. Accelerated stability studies (40°C/75% RH, 6 months) with HPLC monitoring detect degradation products (e.g., hydrolyzed acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
